Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles†

Organic Chemistry Frontiers Pub Date: 2023-08-29 DOI: 10.1039/D3QO00916E

Abstract

A variety of 1,2,4-benzotriazines and benzotriazoles are conveniently and divergently synthesized via novel metal-free cascade reactions of 1-trifluoromethyl benzotriazoles with alkyl bromides. The LiOH-mediated cascade reactions initiated by N–N bond cleavage smoothly afforded the 1,2,4-benzotriazine derivatives, and N1-alkylated benzotriazoles were selectively formed via Cs2CO3-mediated desulfonylative substitution based on N–S bond cleavage.

Graphical abstract: Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles
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